molecular formula C10H12Br2O B3302024 1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene CAS No. 915069-01-1

1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene

Cat. No.: B3302024
CAS No.: 915069-01-1
M. Wt: 308.01 g/mol
InChI Key: PUEPRZHVZWBYOJ-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene: is an organic compound belonging to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a methoxy group, and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene typically involves the bromination of 2-methoxy-5-(1-methylethyl)-benzene. The reaction is carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Oxidation Reactions: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Major Products Formed

    Substitution Reactions: Formation of 1,3-dihydroxy-2-methoxy-5-(1-methylethyl)-benzene or 1,3-diamino-2-methoxy-5-(1-methylethyl)-benzene.

    Oxidation Reactions: Formation of 1,3-dibromo-2-formyl-5-(1-methylethyl)-benzene or 1,3-dibromo-2-carboxy-5-(1-methylethyl)-benzene.

    Reduction Reactions: Formation of 1,3-dihydro-2-methoxy-5-(1-methylethyl)-benzene.

Scientific Research Applications

1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the development of advanced materials such as liquid crystals and polymers.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Environmental Chemistry: Studied for its role in the degradation of brominated organic pollutants.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene can be compared with other similar compounds, such as:

    1,3-Dibromo-2-methoxybenzene: Lacks the isopropyl group, resulting in different chemical and biological properties.

    1,3-Dibromo-5-(1-methylethyl)-benzene: Lacks the methoxy group, affecting its reactivity and applications.

    1,3-Dichloro-2-methoxy-5-(1-methylethyl)-benzene:

The uniqueness of this compound lies in the combination of bromine atoms, methoxy group, and isopropyl group, which confer distinct chemical properties and a wide range of applications.

Properties

IUPAC Name

1,3-dibromo-2-methoxy-5-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-6(2)7-4-8(11)10(13-3)9(12)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEPRZHVZWBYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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